2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine
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Overview
Description
2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles This compound features a pyrazole ring substituted with a 2-methyl-benzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 2-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzylamine: A simpler compound with a similar benzylamine structure.
2-Methylbenzyl chloride: A precursor in the synthesis of 2-(2-Methyl-benzyl)-2h-pyrazol-3-ylamine.
2-Methylbenzyl alcohol: Another related compound with a hydroxyl group instead of an amine.
Uniqueness
This compound is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 |
InChI Key |
ZIAMFBUMXGBXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC=N2)N |
Origin of Product |
United States |
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